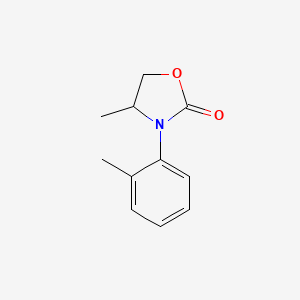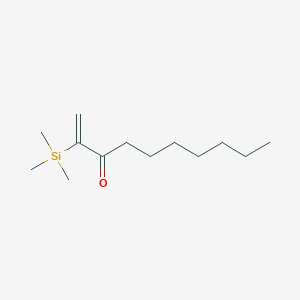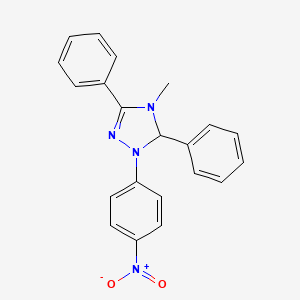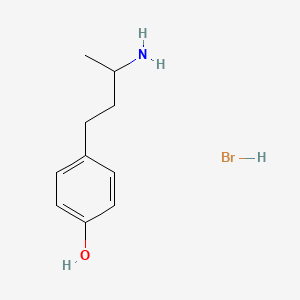![molecular formula C15H20O4S B14389723 Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid CAS No. 90014-02-1](/img/structure/B14389723.png)
Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[222]oct-2-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines the bicyclic structure of bicyclo[222]oct-2-en-1-ol with the sulfonic acid group of 4-methylbenzenesulfonic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]oct-2-en-1-ol typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic ring system .
For the preparation of 4-methylbenzenesulfonic acid, toluene is sulfonated using sulfuric acid or oleum. The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of bicyclo[2.2.2]oct-2-en-1-ol involves large-scale Diels-Alder reactions, often conducted in continuous flow reactors to ensure consistent product quality and yield. The production of 4-methylbenzenesulfonic acid is typically carried out in batch reactors with stringent control over reaction parameters to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]oct-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The double bond in the bicyclic structure can be reduced to form a saturated bicyclo[2.2.2]octane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
Oxidation: Bicyclo[2.2.2]oct-2-en-1-one or bicyclo[2.2.2]octane-1-carboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1-ol.
Substitution: Various substituted bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-ol: Similar bicyclic structure but lacks the double bond and sulfonic acid group.
Bicyclo[2.2.2]oct-2-ene: Contains the bicyclic structure with a double bond but lacks the hydroxyl and sulfonic acid groups.
Uniqueness
Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid is unique due to the combination of the bicyclic structure, hydroxyl group, and sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
90014-02-1 |
|---|---|
Molecular Formula |
C15H20O4S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C8H12O.C7H8O3S/c9-8-4-1-7(2-5-8)3-6-8;1-6-2-4-7(5-3-6)11(8,9)10/h1,4,7,9H,2-3,5-6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
JKVBDORCHICXBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC2(CCC1C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


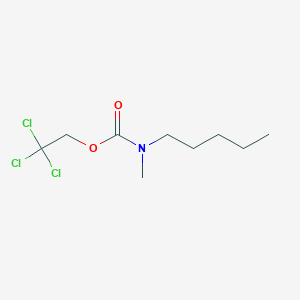
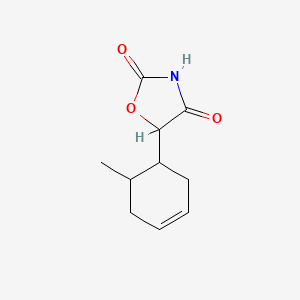

![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)

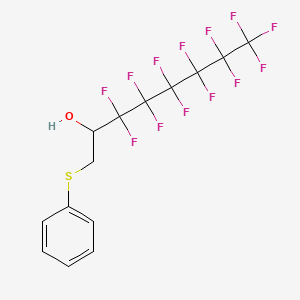

![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)
